Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate
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Overview
Description
Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is an organic compound that features a pyridine ring attached to a phenyl group, which is further connected to an amino group and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate typically involves the following steps:
Formation of the Pyridine Ring: Pyridine and its analogs can be synthesized through various methods such as cyclo-condensation, cyclization, and cycloaddition.
Coupling Reactions: The pyridine ring is then coupled with a phenyl group through a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents.
Amination and Esterification:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Pyridine Derivatives: Compounds like pyridazine, pyrimidine, and pyrazine share structural similarities and exhibit diverse biological activities.
Phenyl Derivatives: Compounds with phenyl groups attached to various functional groups also show a wide range of applications.
Uniqueness: Methyl 2-amino-2-(4-(pyridin-3-yloxy)phenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14N2O3 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-pyridin-3-yloxyphenyl)acetate |
InChI |
InChI=1S/C14H14N2O3/c1-18-14(17)13(15)10-4-6-11(7-5-10)19-12-3-2-8-16-9-12/h2-9,13H,15H2,1H3 |
InChI Key |
KQVQKEJHKGFEQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)OC2=CN=CC=C2)N |
Origin of Product |
United States |
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